ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Attachment to Piperazine: The indole derivative is then reacted with piperazine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the indole or piperazine rings.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic uses.
Industrial Applications: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((1H-indol-3-yl)diazenyl)benzoate
- Ethyl 4-((1-methyl-1H-indol-3-yl)diazenyl)benzoate
- 1-(4-methoxyphenyl)-2-(3-methyl-1H-indol-2-yl)diazene
Uniqueness
Ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and interactions with molecular targets. Its combination of an indole derivative with a piperazine ring makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H25N3O3 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-3-24-18(23)20-10-8-19(9-11-20)13-17(22)21-14(2)12-15-6-4-5-7-16(15)21/h4-7,14H,3,8-13H2,1-2H3 |
InChI Key |
QDOASVSKBXTIOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)N2C(CC3=CC=CC=C32)C |
Origin of Product |
United States |
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